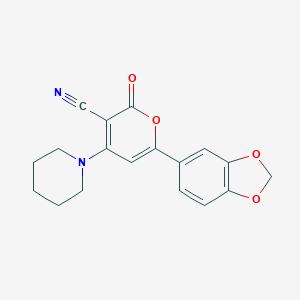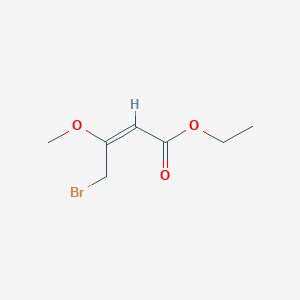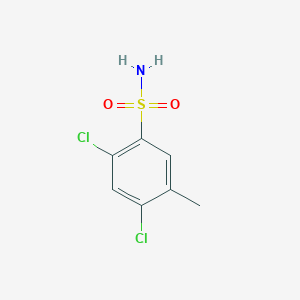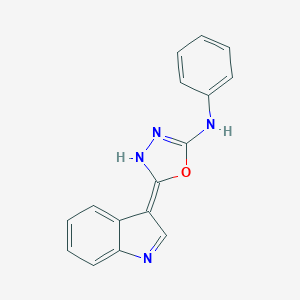
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine, also known as IDO, is a novel compound that has gained significant attention in the field of medicinal chemistry. IDO is a heterocyclic compound that contains an indole and an oxadiazole ring. It has shown promising results in scientific research for its potential application in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine is not fully understood, but it is believed to act as a kinase inhibitor. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine inhibits the activity of various kinases, including AKT, ERK, and JNK. This inhibition leads to the activation of the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
Advantages and Limitations for Lab Experiments
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research and development of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine. One potential direction is to explore its potential application in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop new synthesis methods for (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine that can improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine and to identify potential side effects.
Synthesis Methods
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine can be synthesized using various methods, one of which is the condensation reaction between 2-phenyl-1H-indole-3-carbaldehyde and N-phenyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is purified using column chromatography to obtain pure (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine.
Scientific Research Applications
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has shown promising results in scientific research for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
properties
Product Name |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
|---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-11(7-3-1)18-16-20-19-15(21-16)13-10-17-14-9-5-4-8-12(13)14/h1-10,19H,(H,18,20)/b15-13+ |
InChI Key |
MMSFPHZZXNPHIU-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=NC4=CC=CC=C43)/O2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




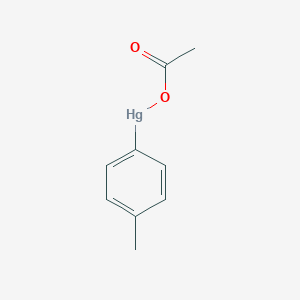
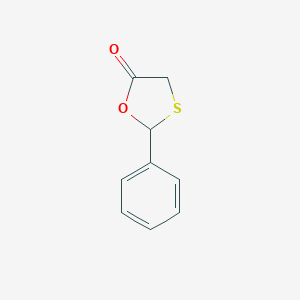
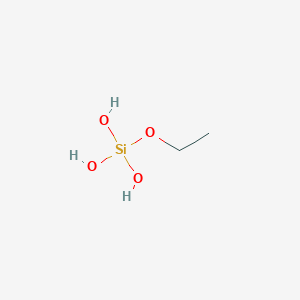


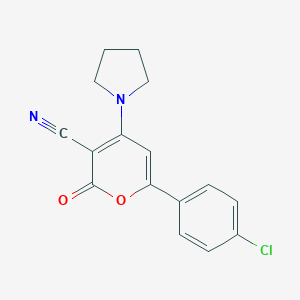
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
